Cas no 858516-23-1 (4-Bromo-N-(p-tolyl)aniline)

4-Bromo-N-(p-tolyl)aniline structure
4-Bromo-N-(p-tolyl)aniline structure
Nome del prodotto:4-Bromo-N-(p-tolyl)aniline
Numero CAS:858516-23-1
MF:C13H12BrN
MW:262.145082473755
CID:69038
PubChem ID:11959048

4-Bromo-N-(p-tolyl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-N-(p-tolyl)aniline
    • N-(4-bromophenyl)-4-methylaniline
    • 4-Bromo-N-(4-methylphenyl)benzenamine
    • (4-Bromophenyl)-p-tolylamine
    • 4-Bromo-N-(4-methylphenyl)benzenamine (ACI)
    • 4-Bromo-N-(4-methylphenyl)aniline
    • (4-Bromo-phenyl)-p-tolyl-amine
    • AKOS015915441
    • SCHEMBL4873588
    • DTXSID40474766
    • MFCD09966039
    • 858516-23-1
    • DA-02173
    • F72138
    • MDL: MFCD09966039
    • Inchi: 1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3
    • Chiave InChI: BGBUEPYWYDNJQN-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(NC2C=CC(C)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 261.01500
  • Massa monoisotopica: 261.01531g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.394
  • Punto di ebollizione: 359.449 °C at 760 mmHg
  • Punto di infiammabilità: 359.449 °C at 760 mmHg
  • Indice di rifrazione: 1.645
  • PSA: 12.03000
  • LogP: 4.57410

4-Bromo-N-(p-tolyl)aniline Informazioni sulla sicurezza

4-Bromo-N-(p-tolyl)aniline Dati doganali

  • CODICE SA:2921440000
  • Dati doganali:

    Codice doganale cinese:

    2921440000

    Panoramica:

    292144000. Difenilammina e suoi derivati e loro sali. IVA: 17,0%. Tasso di rimborso delle tasse: 17,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    292144000. difenilammina e suoi derivati; i loro sali. IVA:17,0%. Tasso di sconto fiscale:17,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

4-Bromo-N-(p-tolyl)aniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715899-5g
4-Bromo-N-(4-methylphenyl)benzenamine
858516-23-1 98%
5g
¥5849.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715899-1g
4-Bromo-N-(4-methylphenyl)benzenamine
858516-23-1 98%
1g
¥1791.00 2024-07-28
Ambeed
A856400-250mg
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
250mg
$68.0 2025-02-24
eNovation Chemicals LLC
Y1265169-250mg
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
250mg
$120 2025-02-19
eNovation Chemicals LLC
Y1265169-5g
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
5g
$595 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715899-250mg
4-Bromo-N-(4-methylphenyl)benzenamine
858516-23-1 98%
250mg
¥620.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSE546-5g
N-(4-bromophenyl)-4-methylaniline
858516-23-1 95%
5g
¥4205.0 2024-04-16
A2B Chem LLC
AC21594-5g
4-Bromo-N-(p-tolyl)aniline
858516-23-1 95%
5g
$467.00 2024-04-19
abcr
AB594154-5g
4-Bromo-N-(p-tolyl)aniline; .
858516-23-1
5g
€947.60 2024-07-19
abcr
AB594154-250mg
4-Bromo-N-(p-tolyl)aniline; .
858516-23-1
250mg
€165.30 2024-07-19

4-Bromo-N-(p-tolyl)aniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  24 h, rt
Riferimento
Base-assisted, copper-catalyzed N-arylation of (benz)imidazoles and amines with diarylborinic acids
Guan, Changwei; et al, Tetrahedron, 2017, 73(49), 6906-6913

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Riferimento
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C; 15 min, 0 - 5 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 0 - 5 °C
2.1 Catalysts: Copper diacetate monohydrate ,  Tetramethylguanidinium acetate ;  8 h, 60 - 65 °C
Riferimento
Copper Catalyzed N-Arylation of Amines in Ionic Liquid Using 1-Aryltriazenes as Aryl Surrogates
Kim, Kang M.; et al, ChemistrySelect, 2021, 6(11), 2709-2715

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  8 h, rt
Riferimento
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2113670-81-6 Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Sulfonato-diketimine Copper(II) Complexes: Synthesis and Application as Catalysts in Chan-Evans-Lam Couplings
Hardouin Duparc, Valerie; et al, Organometallics, 2017, 36(16), 3053-3060

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP ;  15 min, 80 - 90 °C
1.2 1 h, 80 - 90 °C
Riferimento
Palladium-catalyzed selective amination of haloaromatics on KF-alumina surface
Basu, Basudeb; et al, Synlett, 2005, (8), 1275-1278

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Copper diacetate monohydrate ,  Tetramethylguanidinium acetate ;  8 h, 60 - 65 °C
Riferimento
Copper Catalyzed N-Arylation of Amines in Ionic Liquid Using 1-Aryltriazenes as Aryl Surrogates
Kim, Kang M.; et al, ChemistrySelect, 2021, 6(11), 2709-2715

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethyl phosphite ,  Tetrabutylammonium tetrafluoroborate Solvents: Formic acid ,  Acetonitrile ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 h, rt
Riferimento
Electrochemical Reductive Arylation of Nitroarenes with Arylboronic Acids
Wang, Dan; et al, ChemSusChem, 2021, 14(24), 5399-5404

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 2-Phenyl-1,3,2-dioxaborinane ,  Tripotassium phosphate Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ;  24 h, 115 °C
Riferimento
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald-Hartwig-Type Amination toward Bioactivity Assay
Dhital, Raghu N.; et al, ACS Omega, 2022, 7(28), 24184-24189

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ;  16 h, 40 bar, 100 °C
Riferimento
Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis
Chandrashekhar, Vishwas G. ; et al, Science (Washington, 2022, 376(6600), 1433-1441

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Silica Catalysts: Cuprous iodide ;  20 min
Riferimento
Mechanically Induced N-arylation of Amines with Diaryliodonium Salts
Jiang, Jun; et al, ChemistrySelect, 2020, 5(2), 542-548

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  10 h, rt
Riferimento
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

Metodo di produzione 13

Condizioni di reazione
Riferimento
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]bis(triphenyl phosphite-κP)nickel Solvents: Toluene ;  22 h, 60 °C; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, cooled
Riferimento
Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactions
Kampmann, Sven S.; et al, Advanced Synthesis & Catalysis, 2014, 356(9), 1967-1973

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Cupric acetate Solvents: Toluene ;  5 min, rt
1.2 Reagents: Trimethylamine oxide ;  20 h, rt
Riferimento
Aryl triolborates: Novel reagent for copper-catalyzed N-arylation of amines, anilines, and imidazoles
Yu, Xiao-Qiang; et al, Chemistry - An Asian Journal, 2008, 3(8-9), 1517-1522

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Trimethylsilyl-terminated polymethylsiloxane Catalysts: Aniline ,  Molybdenum ,  Basolite Z 1200 Solvents: Toluene ;  12 h, 120 °C
Riferimento
Highly dispersed, subnano Mo-catalyzed reductive C-N coupling of aryl boric acids and aromatic nitro compounds
Zhu, Yanfang; et al, Tetrahedron, 2023, 139,

4-Bromo-N-(p-tolyl)aniline Raw materials

4-Bromo-N-(p-tolyl)aniline Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:858516-23-1)4-Bromo-N-(p-tolyl)aniline
A841462
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):160.0/525.0